

Pharmacological Profile of a Representative DPP-4 Inhibitor

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Compound of Interest		
Compound Name:	Dpp-4-IN-10	
Cat. No.:	B15574474	Get Quote

Disclaimer: The designation "**Dpp-4-IN-10**" does not correspond to a publicly documented dipeptidyl peptidase-4 (DPP-4) inhibitor. Therefore, this technical guide provides a representative pharmacological profile based on a well-characterized and widely used DPP-4 inhibitor, Sitagliptin. The data and methodologies presented herein are compiled from publicly available research on Sitagliptin and are intended to serve as an in-depth guide for researchers, scientists, and drug development professionals working with this class of compounds.

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2] They work by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4][5] By preventing the breakdown of GLP-1 and GIP, DPP-4 inhibitors increase the levels of these hormones in the bloodstream.[4][5] This leads to a glucose-dependent increase in insulin secretion from pancreatic beta cells and a decrease in glucagon secretion from pancreatic alpha cells, ultimately resulting in improved glycemic control.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and pharmacokinetic parameters for the representative DPP-4 inhibitor, Sitagliptin.

Table 1: In Vitro Inhibitory Activity and Selectivity of Sitagliptin



Parameter	Value	Species	Notes
DPP-4 IC50	18 nM	Human	IC50 represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Selectivity vs. DPP-8	>2,600-fold	Human	Demonstrates high selectivity for DPP-4 over the closely related enzyme DPP- 8.
Selectivity vs. DPP-9	>2,600-fold	Human	Shows high selectivity for DPP-4 over the related enzyme DPP- 9.
Selectivity vs. FAP	>4,300-fold	Human	Indicates high selectivity against Fibroblast Activation Protein (FAP).

Table 2: Pharmacokinetic Profile of Sitagliptin

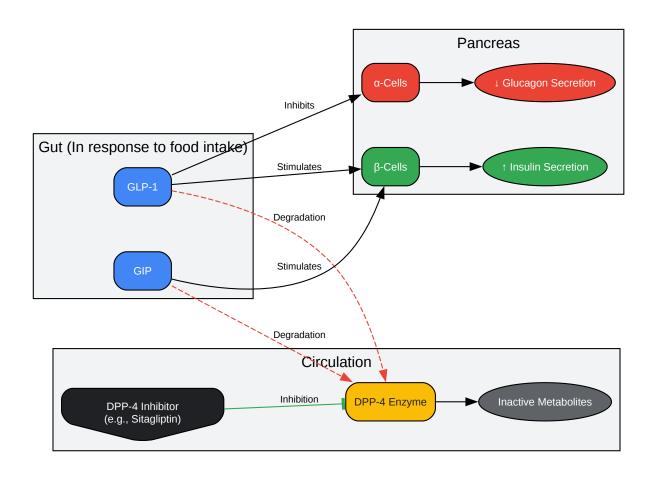


Parameter	Value	Species	Notes
Oral Bioavailability	~87%	Human	High oral bioavailability allows for effective oral administration.
Time to Peak Plasma Concentration (Tmax)	1-4 hours	Human	Rapidly absorbed following oral administration.[7]
Plasma Protein Binding	~38%	Human	Low to moderate plasma protein binding.
Terminal Half-life (t1/2)	10-12 hours	Human	Supports once-daily dosing.[8]
Metabolism	Minimally metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C8.	Human	The majority of the drug is excreted unchanged.
Primary Route of Elimination	Renal	Human	Approximately 87% of the administered dose is excreted in the urine as unchanged drug.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and typical experimental workflows used in their characterization.

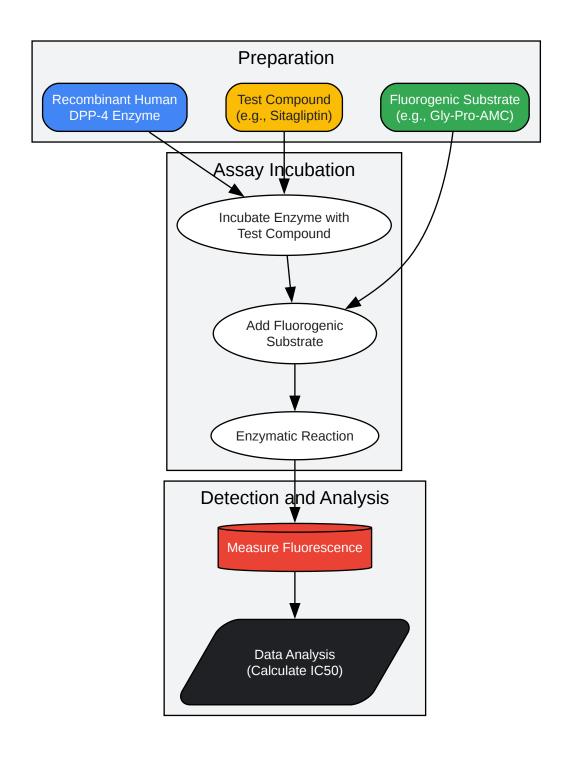




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Caption: Mechanism of action of DPP-4 inhibitors.





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Caption: Workflow for an in vitro DPP-4 inhibition assay.

Experimental Protocols



The following are detailed methodologies for key experiments used to characterize DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

- Recombinant human DPP-4 enzyme
- Test compound (e.g., Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
- Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)
- Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1% BSA)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compound in the assay buffer.
- In a 96-well microplate, add the recombinant human DPP-4 enzyme to each well.
- Add the serially diluted test compound to the respective wells. A control group with solvent only should be included.
- Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to all wells.
- Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over a period of time (e.g., 30 minutes) at 37°C.



- The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
- The percent inhibition for each concentration of the test compound is calculated relative to the control.
- The IC50 value is determined by fitting the percent inhibition versus log inhibitor concentration data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

Objective: To evaluate the in vivo efficacy of a DPP-4 inhibitor in improving glucose tolerance.

Animal Model:

- Genetically diabetic mice (e.g., db/db mice) or diet-induced obese mice.
- Animals are acclimatized and housed under standard laboratory conditions.

Materials:

- Test compound (e.g., Sitagliptin) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
- Glucose solution (e.g., 2 g/kg body weight)
- Blood glucose meter and test strips
- Oral gavage needles

Procedure:

- Fast the mice overnight (e.g., 16 hours) with free access to water.
- Record the baseline body weight and blood glucose levels (t=0 min) from a tail snip.
- Administer the test compound or vehicle orally via gavage at a specified time before the glucose challenge (e.g., 30-60 minutes).



- At t=0, administer the glucose solution orally via gavage.
- Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration versus time for both the treated and vehicle control groups.
- Calculate the area under the curve (AUC) for the glucose excursion for each group.
- A statistically significant reduction in the glucose AUC in the treated group compared to the vehicle group indicates improved glucose tolerance and in vivo efficacy of the DPP-4 inhibitor.

This guide provides a foundational understanding of the pharmacological profile of a representative DPP-4 inhibitor. The presented data and protocols are intended to be a starting point for researchers, and specific experimental details may need to be optimized for individual laboratory settings and research questions.

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